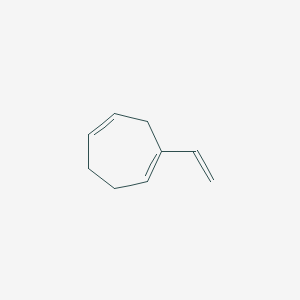

2-Ethenylcyclohepta-1,4-diene

Description

2-Ethenylcyclohepta-1,4-diene is a cyclic diene characterized by a seven-membered cycloheptadiene ring with an ethenyl substituent at the 2-position. The compound’s conjugated diene system and strained cyclic structure suggest unique electronic properties, which may differ from linear or less-strained analogs .

Properties

CAS No. |

89454-83-1 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

2-ethenylcyclohepta-1,4-diene |

InChI |

InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h2-3,5,8H,1,4,6-7H2 |

InChI Key |

PCAPENBLXZLHCR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CCCC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylcyclohepta-1,4-diene can be achieved through several methods. One common approach involves the alkenylation of cycloheptadiene derivatives. For instance, a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates can be employed to produce the desired diene . This method is advantageous due to its tolerance of various functional groups and substitution types.

Industrial Production Methods: Industrial production of 2-Ethenylcyclohepta-1,4-diene typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohepta-1,4-diene undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are possible, particularly at the ethenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Ethenylcyclohepta-1,4-diene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Diels-Alder reactions.

Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and advanced materials due to its reactive diene structure.

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohepta-1,4-diene in chemical reactions involves the formation of resonance-stabilized intermediates. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation, which can undergo further reactions to yield various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cadine-1,4-diene and Trans-Cadina-1(6),4-diene

Cadine-1,4-diene (detected in cashew juice) and trans-cadina-1(6),4-diene (a key component in Lantana camara essential oil) share a bicyclic framework with conjugated double bonds. These compounds exhibit distinct roles in natural products:

- Cadine-1,4-diene : Contributes to odor profiles in cashew juice but diminishes after multiple washings due to wax incorporation .

- Trans-Cadina-1(6),4-diene : A chemotype marker in L. camara, contributing to seasonal variability in essential oil composition .

| Compound | Structure | Natural Source | Key Properties |

|---|---|---|---|

| Cadine-1,4-diene | Bicyclic diene | Cashew apple | Odoriferous, wax-soluble |

| Trans-Cadina-1(6),4-diene | Bicyclic diene | Lantana camara EO | Chemotype discriminator |

Key Differences :

1,4-Disilacyclohexa-2,5-dienes

These silicon-containing analogs, synthesized via silyl radical catalysis, exhibit electronic and steric differences compared to all-carbon systems like 2-Ethenylcyclohepta-1,4-diene:

- Synthesis Challenges : Requires specialized precursors and conditions due to silicon’s lower electronegativity and larger atomic radius .

- Applications : Silicon incorporation enhances thermal stability, making these compounds valuable in materials science, unlike the more reactive all-carbon dienes .

(4E)-3-Methylhepta-1,4-diene

A linear diene with industrial applications, structurally distinct due to its acyclic framework:

- Stability : Linear dienes like (4E)-3-methylhepta-1,4-diene are less strained but more volatile than cyclic analogs.

Table 1: Structural and Functional Comparison

| Compound | Cyclic/Acyclic | Key Functional Groups | Stability | Applications |

|---|---|---|---|---|

| 2-Ethenylcyclohepta-1,4-diene | Cyclic | Conjugated diene | Moderate (strained) | Understudied |

| Cadine-1,4-diene | Bicyclic | Diene | Low (oxidation-prone) | Flavor chemistry |

| 1,4-Disilacyclohexa-2,5-diene | Cyclic | Si-C bonds | High | Materials science |

| (4E)-3-Methylhepta-1,4-diene | Acyclic | Linear diene | Low (volatile) | Industrial processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.